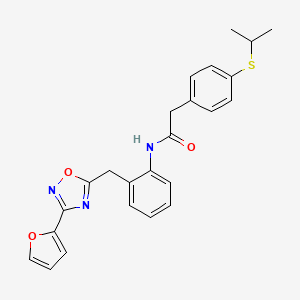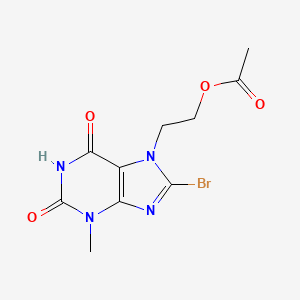![molecular formula C29H30N2O B2516741 9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 300801-39-2](/img/structure/B2516741.png)
9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one" is a derivative of the carbazole class, which is a heterocyclic aromatic organic compound. Carbazoles and their derivatives are known for their diverse biological activities and applications in material science. The compound is structurally related to 9-methyl-9H-carbazole, which is mentioned as a precursor in the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues with antitubercular activity .
Synthesis Analysis
The synthesis of related carbazole derivatives often involves multi-step reactions. For instance, the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from 9-methyl-9H-carbazole was achieved through a one-pot Povarov reaction catalyzed by SnCl2·2H2O . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies involving catalytic reactions and multi-component reactions could be applicable.
Molecular Structure Analysis
Carbazole derivatives exhibit a wide range of molecular interactions due to their polycyclic structure. The presence of nitrogen in the carbazole moiety allows for potential hydrogen bonding and coordination with metal ions. The molecular modeling of a related compound, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate, predicted successful docking in the active sites of acetylcholinesterase, indicating that similar carbazole derivatives could interact with biological targets .
Chemical Reactions Analysis
Carbazole derivatives can participate in various chemical reactions. For example, the Povarov reaction is used to synthesize hexahydro-2H-pyrano[3,2-c]quinoline analogues from carbazole aldehydes and aromatic amines . The reactivity of the carbazole nucleus can be further modified by substituents, influencing the outcome of chemical reactions and the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their substituents. For instance, the introduction of alkyl or methoxy groups can affect the solubility and thermal properties of the compounds. The copolymers containing 9-(4-vinylbenzyl)-9H-carbazole units exhibited tunable lower critical solution temperatures, demonstrating the impact of molecular structure on the physical properties . The acid-base properties, solubility, and chemical stability of related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have been studied, and complexes with metal ions have been prepared .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
9-Hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-(N-substituted carboxamides), derived from a compound structurally similar to 9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, displayed significant antitumor activity in vivo in the P388 leukemia and colon 38 models. The high cytotoxicity for cultured L1210 and colon 38 cells (IC50 range 5-10 nM) indicates its potential for cancer treatment (Jasztold-Howorko et al., 1994).
Material Science Applications
9-(4-Vinylbenzyl)-9H-carbazole (VBK), structurally related to the target compound, has been used as a "controlling" comonomer in the synthesis of oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers. These copolymers, with tunable lower critical solution temperatures in water, have potential applications in material science and thermoresponsive materials (Lessard et al., 2012).
Biodegradation Research
Research on the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, a structurally similar compound, by Ralstonia sp. strain SBUG 290 revealed insights into the metabolism and potential environmental impact of carbazole derivatives. This study contributes to understanding the environmental degradation of complex organic molecules (Waldau et al., 2009).
Organic Synthesis
The synthesis of heteroannulated carbazoles using 2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrates the versatility of carbazole derivatives in organic chemistry. These derivatives, including isoxazolo- and pyrazolo-fused carbazoles, show the potential for creating a wide range of novel organic compounds with diverse applications (Martin & Prasad, 2007).
Antinociceptive Activity
Derivatives of substituted-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}alkanones, closely related to the query compound, have been synthesized and screened for antinociceptive activity. This suggests potential pharmaceutical applications for pain management (Rajasekaran & Thampi, 2005).
Eigenschaften
IUPAC Name |
9-[2-(dibenzylamino)ethyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O/c1-22-15-16-27-26(19-22)25-13-8-14-28(32)29(25)31(27)18-17-30(20-23-9-4-2-5-10-23)21-24-11-6-3-7-12-24/h2-7,9-12,15-16,19H,8,13-14,17-18,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGLORUDWRVTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCN(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)


![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)
![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)
![4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2516673.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)